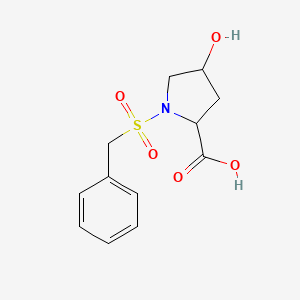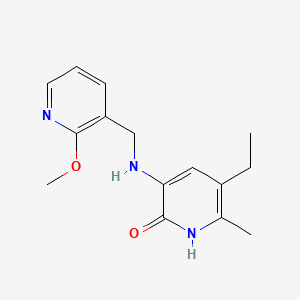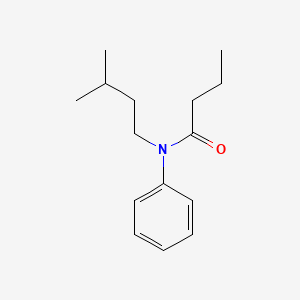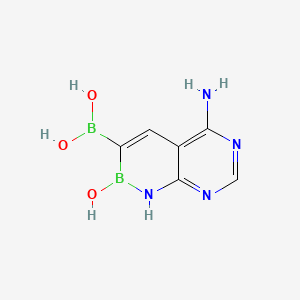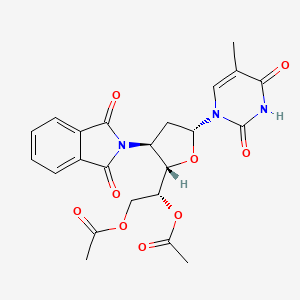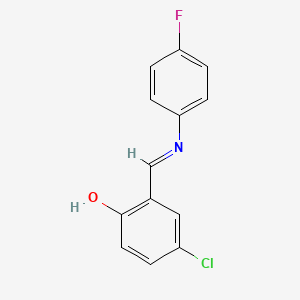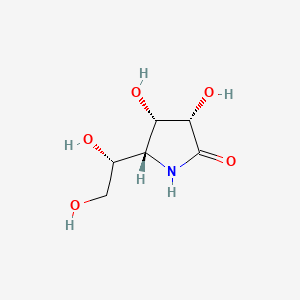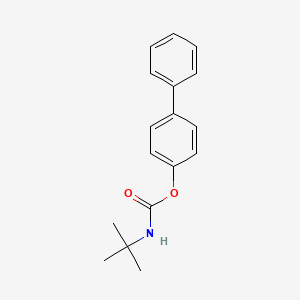
2-Pyridinesulfenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinesulfenamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond within its molecular structure. This compound is part of a broader class of sulfenamides, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and polymers . The unique properties of this compound make it a valuable building block in medicinal chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinesulfenamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation . One common approach involves the reaction of 2-aminopyridine with sulfur monochloride under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of readily available and cost-effective raw materials, such as thiols and amines, and is optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridinesulfenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert this compound back to its corresponding thiol and amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur-nitrogen bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under mild to moderate conditions
Major Products:
Oxidation: Sulfinamides and sulfonamides.
Reduction: Thiols and amines.
Substitution: Various substituted pyridinesulfenamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyridinesulfenamide has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfur-nitrogen bonds.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: The compound is utilized in the production of rubber accelerators and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinesulfenamide involves its interaction with molecular targets through the formation of sulfur-nitrogen bonds. This interaction can inhibit enzyme activity by modifying the active site or altering the protein structure. The compound’s ability to form stable bonds with biological molecules makes it a valuable tool in biochemical research and drug development .
Comparaison Avec Des Composés Similaires
2-Pyridinesulfonamide: Similar in structure but contains a sulfonamide group instead of a sulfenamide group.
3-Trifluoromethyl-2-pyridyl sulfamide: Contains a trifluoromethyl group, which imparts different chemical properties and reactivity
Uniqueness: 2-Pyridinesulfenamide is unique due to its specific sulfur-nitrogen bond, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Propriétés
Numéro CAS |
3993-58-6 |
|---|---|
Formule moléculaire |
C5H6N2S |
Poids moléculaire |
126.18 g/mol |
Nom IUPAC |
S-pyridin-2-ylthiohydroxylamine |
InChI |
InChI=1S/C5H6N2S/c6-8-5-3-1-2-4-7-5/h1-4H,6H2 |
Clé InChI |
FNBSEEAVZJXDBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


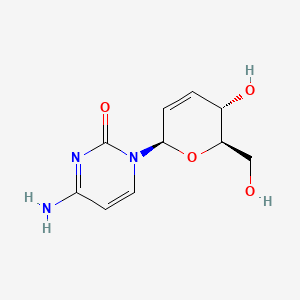
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
